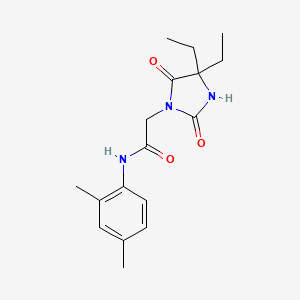

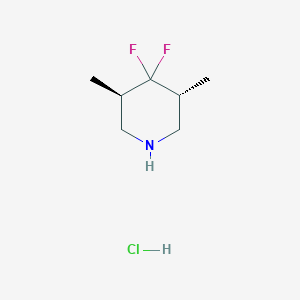

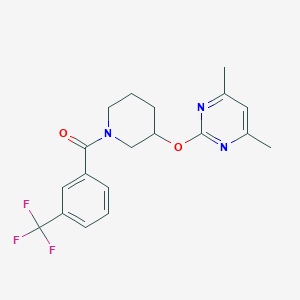

![molecular formula C13H12N4O2S B2651719 6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325303-67-0](/img/structure/B2651719.png)

6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-propyl-3-pyridin-2-ylisothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” belongs to a class of compounds known as thiazolo[4,5-d]pyrimidin-7(6H)-ones . These compounds have been designed, synthesized, and evaluated as anticancer agents . Among them, some compounds have demonstrated potent cytotoxicity and topoisomerase I inhibitory activity .

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones involves several steps . The process typically starts with the design of the compounds, followed by their synthesis. The synthesized compounds are then evaluated for their anticancer properties . The synthesis often involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .Molecular Structure Analysis

Thiazolo[4,5-d]pyrimidin-7(6H)-ones are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects, including anti-inflammatory properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[4,5-d]pyrimidin-7(6H)-ones typically involve the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperature .Scientific Research Applications

Synthesis and Antimicrobial Evaluation

One study reported the synthesis of 6-heteryl-5-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-diones, emphasizing their potential as antibacterials. The synthesized compounds showed moderate activity against bacteria such as S. aureus, E. coli, and B. subtilis, with particular interest in their action against P. aeruginosa compared to streptomycin (Vlasov et al., 2022).

Anticancer Activity

Another line of research involved the creation of novel pyrazolo[4,3-c]pyridine derivatives, investigating their anticancer activity on human breast, liver, and colon carcinoma cell lines. These compounds were found to exhibit significant cytotoxic activity, suggesting their potential for cancer treatment applications (Metwally & Deeb, 2018).

Structural and Spectral Exploration

Research into (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives explored their synthesis and structural characteristics through spectral techniques and computational methods. The study highlighted the importance of understanding the electronic structures of such compounds, potentially paving the way for applications in material science and molecular electronics (Ashraf et al., 2019).

Novel Synthesis Methods

The development of water-mediated, catalyst-free synthesis methods for creating pharmaceutically interesting compounds, such as functionalized pyrimidine-2,4(1H,3H)-diones, showcases innovative approaches to drug discovery and material synthesis (Brahmachari et al., 2020).

Biological Activities

The synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring indicates the exploration of compounds for high biological activities, including adenosine kinase inhibition, platelet aggregation, and anticancer activities (El-Gazzar et al., 2006).

Mechanism of Action

Future Directions

The development of novel topoisomerase I inhibitors, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, has achieved considerable interest of medicinal chemists over the past decades . Future research may focus on optimizing the synthesis process, improving the efficacy of these compounds, and exploring their potential applications in cancer treatment .

Properties

IUPAC Name |

6-propyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c1-2-7-17-12(18)11-10(15-13(17)19)9(16-20-11)8-5-3-4-6-14-8/h3-6H,2,7H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTWRUHRCJCEVOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

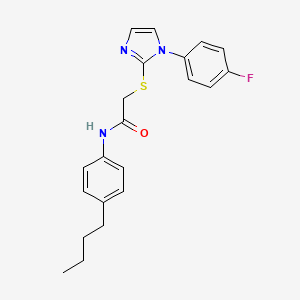

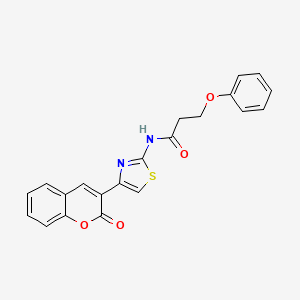

![N-(2-chloro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2651639.png)

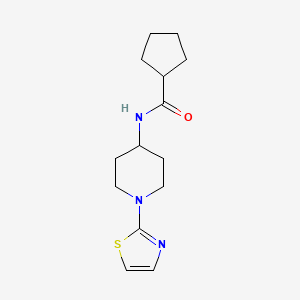

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2651658.png)